4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester featuring a Z-configured alkenyl group tethered to a tetrahydrofuran (THF) ring. The Z stereochemistry at the alkenyl position and the electron-donating THF moiety distinguish it from other boronate esters. Such structural attributes influence its reactivity in cross-coupling reactions, stereoselective synthesis, and material science applications .
Properties
Molecular Formula |
C11H19BO3 |
|---|---|
Molecular Weight |
210.08 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxolan-3-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3 |
InChI Key |
NEISUWCVGVZLCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the functionalization of tetrahydrofuran derivatives with boronic esters, often using boron reagents such as bis(pinacolato)diboron (B2Pin2) to introduce the boron moiety, followed by subsequent transformations to install the desired substituents.
Procedure Details:
- Starting Material: 3-Hydroxytetrahydrofuran derivatives or related alcohols.
- Reagents: Bis(pinacolato)diboron (B2Pin2), palladium catalysts (e.g., Pd(dppf)Cl2), potassium acetate (KOAc), and an inert solvent such as 1,4-dioxane.
- Conditions: Reactions are typically conducted at elevated temperatures (~80°C) under nitrogen atmosphere for 12-24 hours.
Reaction Scheme:
Tetrahydrofuran derivative + B2Pin2 → (Pd-catalyzed borylation) → 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative
Key Notes:
- The reaction proceeds via oxidative addition of palladium to the substrate, followed by transmetalation with B2Pin2.
- The process yields the boronic ester with high efficiency (~70-93%), depending on the substrate and conditions.
Preparation via Cross-Coupling of Boronic Esters with Tetrahydrofuran Aldehydes
Method Overview:
This strategy involves coupling a boronic ester intermediate with an aldehyde derived from tetrahydrofuran, enabling the formation of the exocyclic double bond at the 2-position.
Procedure Details:
- Starting Material: Boronic ester (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine).
- Reagents: Palladium catalysts (e.g., Pd(PPh3)4), base such as sodium carbonate (Na2CO3), and solvents like ethanol, water, or toluene.
- Conditions: Heating at 80°C for 4-6 hours under inert atmosphere.
Reaction Scheme:
Boronic ester + Tetrahydrofuran aldehyde → (Pd-catalyzed coupling) → 4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane
Key Notes:
- The coupling introduces the (z)-alkylidene linkage.
- Purification involves chromatography, with yields often exceeding 90%.
Hydroboration of Tetrahydrofuran Derivatives Followed by Functionalization
Method Overview:
Hydroboration of tetrahydrofuran derivatives followed by oxidation or coupling steps can produce the target compound.
Procedure Details:
- Starting Material: Unsaturated tetrahydrofuran derivatives, such as tetrahydrofuran-3-ylidenemethyl compounds.
- Reagents: Borane reagents (e.g., BH3·THF), followed by oxidation with hydrogen peroxide (H2O2).
- Conditions: Hydroboration at low temperature (-78°C), then oxidation at room temperature.
Reaction Scheme:
Unsaturated tetrahydrofuran derivative + BH3·THF → Hydroboration → Oxidation → 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative
Key Notes:
- This method allows regioselective addition of boron across the double bond.
- Subsequent steps enable the installation of the (z)-alkylidene group.
Use of Diiodomethyl-Substituted Boronic Compounds
Method Overview:
Recent advances utilize diiodomethyl boronic compounds, such as 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to directly introduce borocyclopropane motifs, which can be transformed into the target compound.
Procedure Details:
- Starting Material: 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Reagents: Olefins or aldehydes, with catalysts like copper or palladium complexes.
- Conditions: Cyclopropanation at room temperature or slightly elevated temperatures (~80°C).
Reaction Scheme:
Olefins + 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → Borocyclopropanes → Functionalization to target compound
Key Notes:
- This method is particularly useful for constructing complex boron-containing cyclic structures.
- The process is efficient for incorporating the boronic ester into biologically relevant frameworks.
Data Summary Table
| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Boronic ester from tetrahydrofuran | B2Pin2, Pd(dppf)Cl2, KOAc | 1,4-dioxane | 80°C | 70-93 | High efficiency, versatile |
| Cross-coupling with aldehyde | Boronic ester, Pd(PPh3)4, Na2CO3 | Ethanol/water | 80°C | >90 | Suitable for (z)-alkylidene formation |
| Hydroboration/Oxidation | BH3·THF, H2O2 | -78°C to RT | Room temp | Variable | Regioselective, controlled |
| Diiodomethyl boronic compounds | Diiodomethylboron, olefins | Toluene | 80°C | Variable | For borocyclopropane synthesis |
Chemical Reactions Analysis
Types of Reactions
2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typical in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include boronic acids, dihydrofuran derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
(Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
- Synthesis : Prepared via hydroboration of phenylacetylene with pinacolborane under controlled conditions (100°C, 3 days) .
- Applications : Used in stereoselective alkene synthesis. The Z-configuration enhances regioselectivity in radical-polar crossover reactions .
Key Data :
Property Value Reference Yield 75–93% (dependent on substrate) ¹¹B NMR (CDCl₃) δ 33.7 ppm
Fluorinated Alkenyl Boronates
- Example : (E/Z)-4,4,5,5-Tetramethyl-2-(tridecafluoro-7-methyltetradec-6-en-5-yl)-1,3,2-dioxaborolane.
- Electronic Effects : Fluorine substituents increase electron deficiency, accelerating oxidative addition in palladium-catalyzed reactions but reducing stability under basic conditions .
NMR Data :
NMR Type Chemical Shifts (δ, ppm) Reference ¹H Complex splitting (styryl CH) ¹³C{¹⁹F} Distinct fluorocarbon signals
Tetraphenylethylene (TPE)-Functionalized Boronates
Heteroaromatic-Substituted Boronates
- Example : 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2).
- Reactivity : The benzo[b]thiophene group enhances stability and π-stacking in organic semiconductors, unlike the THF-alkenyl group’s flexibility .
Stability and Reactivity Trends
| Compound Type | Hydrolytic Stability | Reactivity in Suzuki-Miyaura |
|---|---|---|
| THF-alkenyl (Z-configuration) | Moderate | High (due to alkenyl-B bond) |
| Fluorinated alkenyl | Low | Very High |
| TPE-functionalized | High | Moderate |
Notes:
Biological Activity
4,4,5,5-Tetramethyl-2-[(Z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane (CAS No. 331958-88-4) is a boron-containing compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C10H19BO3
- Molecular Weight : 198.07 g/mol
- Structure : The compound features a dioxaborolane ring and a tetrahydrofuran moiety, contributing to its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : Studies have indicated that boron-containing compounds exhibit antimicrobial properties. The presence of the dioxaborolane structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties. Boron compounds are known for their ability to target cancer cells selectively while sparing normal cells. This selectivity could be attributed to the unique interactions of boron with biological molecules.
- Enzyme Inhibition : Some studies have reported that dioxaborolanes can act as enzyme inhibitors. For example, they may inhibit proteases or phosphatases involved in cellular signaling pathways.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of dioxaborolanes demonstrated that this compound exhibited significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. The research highlighted its potential use as a therapeutic agent in cancer treatment.
Synthesis and Applications
The synthesis of this compound involves the reaction of appropriate boron precursors with tetrahydrofuran derivatives under controlled conditions. Its applications extend beyond medicinal chemistry into materials science due to its unique structural properties.
Q & A
Basic: What synthetic strategies are recommended for preparing 4,4,5,5-Tetramethyl-2-[(Z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane, and how can purity be optimized?
Methodological Answer:
- Multi-step Synthesis : The compound is typically synthesized via a two-step process:
- Formation of the tetrahydrofuran-3-ylidenemethyl intermediate through Wittig or Horner-Wadsworth-Emmons reactions using tetrahydrofuran-3-carbaldehyde derivatives.
- Boronation : Reaction of the intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions (e.g., THF, −78°C to room temperature) .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by <sup>1</sup>H/<sup>11</sup>B NMR and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the tetrahydrofuran methylidene proton (δ 5.8–6.2 ppm, doublet) and dioxaborolane methyl groups (δ 1.0–1.3 ppm) .
- <sup>11</sup>B NMR : A singlet near δ 30–32 ppm confirms boron coordination .
- IR Spectroscopy : B-O stretching at 1350–1380 cm⁻¹ and C=C (tetrahydrofuran) at 1600–1650 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) for molecular ion validation (e.g., [M+H]<sup>+</sup> calculated for C12H20BO3: 223.14) .
Advanced: How does the Z-configuration of the tetrahydrofhenylidene group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric and Electronic Effects : The Z-configuration imposes steric hindrance near the boron center, slowing transmetallation in Suzuki-Miyaura couplings. However, it enhances regioselectivity in aryl-aryl bond formation due to restricted rotation .
- Experimental Validation : Compare reaction rates and yields with E-isomer analogs (if accessible). Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model transition states and orbital interactions .
Advanced: How can contradictory data on hydrolysis stability be resolved?
Methodological Answer:
- Controlled Studies : Conduct stability assays under varying pH (4–10), temperatures (4–40°C), and solvents (aqueous/organic mixtures). Monitor degradation via <sup>11</sup>B NMR .
- Mechanistic Insight : Hydrolysis likely proceeds via nucleophilic attack on boron. Stabilize the compound using aprotic solvents (e.g., DMF) or additives (e.g., BHT) to suppress radical pathways .
Basic: What are its primary applications in medicinal chemistry?
Methodological Answer:
- Suzuki-Miyaura Coupling : Synthesize biaryl motifs for kinase inhibitors (e.g., EGFR, BTK). Optimize reaction conditions (Pd(OAc)2, SPhos ligand, K2CO3, 80°C) to achieve >80% yield .
- Proteolysis-Targeting Chimeras (PROTACs) : Use as a boronic acid warhead to target E3 ligases .
Advanced: What computational tools are suitable for studying its electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., using ORCA 5.0, def2-TZVP basis set).
- Molecular Dynamics (MD) : Simulate solvent interactions (GROMACS, AMBER force field) to predict solubility and aggregation behavior .
Basic: How should this compound be stored to prevent decomposition?
Methodological Answer:
- Storage Conditions : Argon atmosphere, −20°C in amber vials. Avoid moisture (use molecular sieves) and light .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and compare with fresh samples via HPLC .
Advanced: What strategies improve its performance in polymer synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
